2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenoxy group and a cyanomethyl-substituted phenyl group connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide typically involves multiple steps. One common route starts with the preparation of 4-chloro-3-methylphenol, which is then reacted with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid. This intermediate is then converted to its acyl chloride derivative using thionyl chloride. The final step involves the reaction of the acyl chloride with 4-(cyanomethyl)aniline to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the chloro and cyanomethyl groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
- 2-(2-chlorophenoxy)-3’-(trifluoromethyl)acetanilide
- 2-(4-chlorophenoxy)-2’-(trifluoromethyl)acetanilide
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-12-10-15(6-7-16(12)18)22-11-17(21)20-14-4-2-13(3-5-14)8-9-19/h2-7,10H,8,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWLOESIFMQNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)CC#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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